MAO-B vs. MAO-A Isoform Selectivity: 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone Exhibits Quantifiable MAO-B Preference
In a recombinant human enzyme fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min incubation, 1-benzoyl-2,3-dihydro-4(1H)-quinolinone showed a clear selectivity window between MAO-A and MAO-B isoforms [1]. The compound displayed an IC₅₀ of 1.13 × 10³ nM against MAO-B versus >1.00 × 10⁵ nM against MAO-A, yielding a selectivity ratio of >88-fold for MAO-B over MAO-A [1]. This selectivity profile contrasts with the class-leading C7-substituted 3,4-dihydro-2(1H)-quinolinones, where the most potent MAO-B inhibitor, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an IC₅₀ of 2.9 nM with 2750-fold selectivity [2]. The target compound occupies a distinct potency–selectivity niche: it retains measurable MAO-B inhibition in the low-micromolar range with no detectable MAO-A activity, offering a useful reference point for structure–selectivity relationship studies where the impact of N-benzoylation on isoform preference is interrogated [3].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC₅₀, nM) and selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 1.00 × 10⁵ nM; MAO-B IC₅₀ = 1.13 × 10³ nM; selectivity ratio (MAO-A/MAO-B) > 88 |
| Comparator Or Baseline | 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: MAO-B IC₅₀ = 2.9 nM; selectivity ratio (MAO-A/MAO-B) = 2750 (from Meiring et al., 2013); unsubstituted 3,4-dihydro-2(1H)-quinolinone scaffold: MAO-B IC₅₀ typically in µM range (various derivatives) |
| Quantified Difference | Target compound is approximately 390-fold less potent on MAO-B than the class-best inhibitor (1.13 × 10³ vs. 2.9 nM), but exhibits a distinct N-benzoyl-mediated selectivity fingerprint with no detectable MAO-A activity, providing a unique SAR data point for N-substitution effects on isoform selectivity. |
| Conditions | Recombinant human MAO-A and MAO-B; substrate: kynuramine; detection: fluorescence measurement of 4-hydroxyquinoline after 20 min incubation (BindingDB/ChEMBL curated data from Northeast Ohio Medical University) |
Why This Matters
This quantifiable isoform selectivity profile (MAO-B IC₅₀ = 1.13 µM; MAO-A inactive at 100 µM) establishes 1-benzoyl-2,3-dihydro-4(1H)-quinolinone as a structurally informative reference compound for MAO-B SAR studies, distinct from both the sub-nanomolar C7-substituted leads and the unselective parent scaffold.
- [1] BindingDB Entry BDBM50401981 (ChEMBL CHEMBL1575961). Affinity data: MAO-A IC₅₀ > 1.00 × 10⁵ nM; MAO-B IC₅₀ = 1.13 × 10³ nM. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorescence assay. Curated from Northeast Ohio Medical University. View Source
- [2] Meiring, L.; Petzer, J.P.; Legoabe, L.J.; Petzer, A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg. Med. Chem. Lett. 2013, 23, 5498–5502. Most potent MAO-B inhibitor: 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, IC₅₀ = 2.9 nM, 2750-fold selectivity over MAO-A. View Source
- [3] Class-level inference: Meiring et al. (2013) establish that substitution position on the dihydroquinolinone core dramatically modulates MAO-B potency and selectivity; the N-benzoyl derivative represents a distinct substitution mode not systematically evaluated in that study. View Source
